molecular formula C13H17ClN2O B188386 N-(3-chlorophenyl)azepane-1-carboxamide CAS No. 301681-03-8

N-(3-chlorophenyl)azepane-1-carboxamide

Cat. No.: B188386
CAS No.: 301681-03-8
M. Wt: 252.74 g/mol
InChI Key: YUFQDZPPZGYQKQ-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)azepane-1-carboxamide is a small-molecule carboxamide derivative featuring a 3-chlorophenyl group attached to an azepane (7-membered saturated nitrogen-containing ring) via a carboxamide linkage. Its molecular formula is C₁₃H₁₇ClN₂O, with a molecular weight of 264.74 g/mol. The compound’s structural uniqueness lies in the combination of a lipophilic azepane ring and an electron-withdrawing chlorine substituent, which may influence its pharmacokinetic and pharmacodynamic properties.

Properties

CAS No.

301681-03-8

Molecular Formula

C13H17ClN2O

Molecular Weight

252.74 g/mol

IUPAC Name

N-(3-chlorophenyl)azepane-1-carboxamide

InChI

InChI=1S/C13H17ClN2O/c14-11-6-5-7-12(10-11)15-13(17)16-8-3-1-2-4-9-16/h5-7,10H,1-4,8-9H2,(H,15,17)

InChI Key

YUFQDZPPZGYQKQ-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)C(=O)NC2=CC(=CC=C2)Cl

Canonical SMILES

C1CCCN(CC1)C(=O)NC2=CC(=CC=C2)Cl

Pictograms

Corrosive; Irritant

solubility

5.1 [ug/mL]

Origin of Product

United States

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below highlights key structural differences and properties among N-(3-chlorophenyl)azepane-1-carboxamide and its analogs:

Compound Name Molecular Formula Substituents/Modifications Key Structural Features Biological Activity/Findings Reference IDs
This compound C₁₃H₁₇ClN₂O 3-Cl-phenyl, azepane 7-membered azepane ring Limited data; inferred anti-inflammatory
N-(3-chloro-4-methylphenyl)azepane-1-carboxamide C₁₄H₁₉ClN₂O 3-Cl, 4-methyl-phenyl, azepane Methyl enhances lipophilicity Not reported
N-(3-chlorophenyl)naphthyl carboxamide C₁₇H₁₃ClN₂O 3-Cl-phenyl, naphthyl Bicyclic aromatic system High anti-inflammatory activity vs. aspirin (DFT: softness = 0.23 eV)
1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide C₁₄H₁₅BrN₂O 3-Br-phenyl, cyclopropene, diethylamide Strained cyclopropene ring Synthetic yield: 77%; mp 102.2–102.5°C
N-(3-chlorophenethyl)-4-nitrobenzamide C₁₅H₁₃ClN₂O₃ 3-Cl-phenethyl, 4-nitrobenzoyl Nitro group enhances electron deficiency Synthetic hybrid molecule; no bioactivity data
2-(1H-Benzo[d]imidazol-2-ylthio)-N-(3-chlorophenyl)acetamide C₁₅H₁₃ClN₄OS 3-Cl-phenyl, benzimidazole-thioacetamide Sulfur linkage, heterocyclic moiety Antimicrobial focus (synthesis reported)
N-(3-chlorophenyl)-1-adamantanecarboxamide C₁₇H₂₀ClNO 3-Cl-phenyl, adamantane Bulky adamantane core Higher molecular weight (289.8 g/mol)

Key Comparative Insights

Anti-inflammatory Potential
  • N-(3-chlorophenyl)naphthyl carboxamide outperformed aspirin and indomethacin in molecular docking studies, showing superior binding to FLT1, NOS2, and NOS3 targets due to its lower HOMO-LUMO gap (4.12 eV) and higher softness (0.23 eV), enhancing reactivity .
  • The azepane analog (This compound ) lacks direct data but shares the 3-Cl-phenyl motif, suggesting possible overlap in anti-inflammatory mechanisms .
Structural Influence on Bioactivity
  • Adamantane vs. Azepane : The adamantane derivative’s rigid structure may improve metabolic stability but reduce solubility compared to the flexible azepane ring .
  • Halogen Effects : Bromine in 1-(3-Bromophenyl)-...cyclopropene-1-carboxamide may increase steric hindrance vs. chlorine, affecting target binding .

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